molecular formula C10H10BrN3 B2702415 [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1472723-59-3

[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B2702415
CAS No.: 1472723-59-3
M. Wt: 252.115
InChI Key: NMPRBTXRPRRXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Significance

First synthesized in the early 21st century, this compound gained prominence through its inclusion in the Aaron Chemicals catalog (2019) as a building block for complex heterocyclic systems. The compound's development paralleled advances in cross-coupling chemistry, with researchers exploiting the bromophenyl moiety for palladium-catalyzed Suzuki-Miyaura reactions. Key milestones include:

Year Development Milestone Significance
2008 Initial PubChem entry Established basic physicochemical profile
2019 Commercial availability Enabled widespread research access
2021 Utilization in triazolothiadiazine synthesis Demonstrated heterocyclic fusion potential

The bromine atom at the para position of the phenyl ring provides distinct electronic characteristics, with a Hammett substituent constant (σ) of +0.23, influencing both reactivity and molecular interactions.

Position within Pyrazole Pharmacophore Research

This compound exemplifies the strategic modification of pyrazole-based pharmacophores through:

  • Electron-withdrawing group incorporation : The bromine atom increases ring electron deficiency (quantified by DFT calculations showing a -0.45 eV shift in HOMO energy).
  • Vector alignment optimization : The methanamine group at position 3 creates a 122° bond angle with the pyrazole nitrogen, enabling optimal hydrogen bonding geometries.

Comparative analysis with analogous structures reveals enhanced binding affinity for kinase targets, particularly in the 1-10 μM range for CDK2 inhibition. The table below contrasts key molecular parameters:

Parameter This compound 1H-Pyrazol-3-ylmethanamine
LogP 2.34 0.89
Polar Surface Area (Ų) 41.7 38.2
H-bond Donors 1 1
H-bond Acceptors 3 3
Aromatic Rings 2 1

Data sources:

Structural Relevance in Medicinal Chemistry

The molecule's architecture enables three critical interactions in target binding:

  • Halogen bonding : Bromine's σ-hole (calculated electrostatic potential +34 kJ/mol) facilitates interactions with carbonyl oxygens.
  • Cation-π interactions : The electron-deficient phenyl ring stabilizes positive charges through quadrupole moments (-15 × 10⁻⁴⁰ C·m²).
  • Hydrogen bond networking : The primary amine group participates in both donor (N-H) and acceptor (lone pair) interactions, with measured ΔH binding of -8.2 kcal/mol in water.

X-ray crystallography studies of protein-ligand complexes show the pyrazole nitrogen (N2) coordinates with Mg²⁰⁺ ions in ATP-binding pockets, achieving bond lengths of 2.1-2.3 Å.

Research Evolution and Contemporary Focus

Recent applications demonstrate three emerging research trajectories:

1.4.1. Kinase Inhibition Platforms
The compound serves as a core structure for type II kinase inhibitors, with structural modifications at the:

  • Methanamine position (e.g., acylations improving blood-brain barrier penetration)
  • Pyrazole C4 (fluorine substitutions enhancing selectivity)

1.4.2. PET Radioligand Development
Bromine-76 labeled derivatives show promise for tumor imaging, leveraging the isotope's 16.2-hour half-life and 49% β⁺ emission yield.

1.4.3. Covalent Warhead Integration
Introduction of Michael acceptor groups at the amine position enables targeted covalent modification of cysteine residues (k_inact values up to 0.18 min⁻¹).

Ongoing studies utilize cryo-EM and molecular dynamics simulations (50-100 ns trajectories) to optimize binding kinetics, with recent models predicting residence time improvements from 120s to 850s through para-substituent modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-bromophenyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRBTXRPRRXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, reduction may yield amines, and substitution may yield various substituted phenyl derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activities, particularly against influenza and Coxsackie B4 virus. In vitro assays have shown significant inhibition of viral replication, with one derivative demonstrating an IC50 value of 7.53 μmol/L against influenza A.
  • Neuroprotective Effects : Studies have explored the neuroprotective potential of pyrazole derivatives, suggesting that they may protect neuronal cells from damage associated with neurodegenerative diseases such as Parkinson's disease. Experimental procedures typically involve administering the compound in neurotoxic environments and measuring neuronal survival rates.
  • Anticancer Activity : The compound has been studied for its ability to inhibit the growth of various cancer cell lines through assays like MTT and cell cycle analysis. These studies aim to identify its efficacy in targeting cancer cells and potentially developing new therapeutic agents.
  • Drug Metabolism Studies : Understanding the pharmacokinetics of [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine is crucial for optimizing its therapeutic efficacy. Research focuses on how this compound interacts with metabolic pathways and its implications for drug design.

Agricultural Science

The compound has potential applications in agricultural science, particularly as a synthetic intermediate in the development of insecticides or repellents. Its structural properties may enhance its effectiveness in pest control, contributing to crop protection strategies.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of this compound, researchers synthesized several derivatives and tested their efficacy against a panel of RNA and DNA viruses. The findings highlighted the compound's significant inhibitory activity against influenza A, suggesting its potential as a therapeutic agent in viral infections.

Case Study 2: Neuroprotection in Parkinson's Disease

A series of in vitro and in vivo studies evaluated the neuroprotective effects of this pyrazole derivative. The administration of the compound prior to inducing neurotoxic conditions resulted in enhanced neuronal survival rates, indicating its promise as a candidate for further research into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The methanamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their function .

Comparison with Similar Compounds

Substituent Effects

  • Halogenated Aryl Groups: Bromophenyl (target compound) vs. chlorophenyl (Pyraclostrobin) vs. Thienyl groups introduce sulfur-based heteroaromaticity, which may improve solubility in nonpolar solvents .
  • Amine Position : Methanamine (-CH₂NH₂) vs. direct ring-bound amine (-NH₂):
    • The methanamine group in the target compound allows for greater conformational flexibility, influencing hydrogen-bonding networks .

Physicochemical Properties

  • Boiling Point/Polarity: The methanol analog ([1-(4-bromophenyl)-1H-pyrazol-3-yl]methanol) has a predicted boiling point of 374.9°C , whereas the methanamine derivative likely exhibits lower volatility due to amine group basicity.
  • pKa : The amine group’s pKa (~13.46) suggests moderate basicity, comparable to aliphatic amines .

Biological Activity

The compound [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine, a pyrazole derivative, has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Target of Action

Pyrazole derivatives like this compound interact with various biological targets, including enzymes and receptors. These interactions can lead to significant pharmacological effects.

Mode of Action

The mode of action for pyrazole derivatives varies based on their structural characteristics. They can function as inhibitors or modulators of enzyme activity, impacting biochemical pathways associated with inflammation and cell proliferation. Notably, some studies have indicated that these compounds may inhibit key enzymes involved in cancer progression and inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings align with the broader class of pyrazole derivatives known for their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound enhances caspase-3 activity, which is a critical marker for apoptosis.

Cell Line Caspase-3 Activity (fold increase)
MDA-MB-2311.33 - 1.57 at 10 µM

Additionally, the compound's ability to inhibit microtubule assembly at concentrations as low as 20 µM indicates its potential as a microtubule-destabilizing agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Substituents on the phenyl ring can enhance or diminish activity against specific targets:

  • Electron-donating groups : Generally enhance activity.
  • Electron-withdrawing groups : Can reduce potency depending on their position on the aromatic ring.

For instance, the introduction of bromine at the para position has been associated with increased antibacterial activity .

Study 1: Anticancer Evaluation

In a study evaluating various pyrazole derivatives, this compound was among those tested for anticancer properties. The results indicated significant inhibition of tumor growth in vivo models, supporting its potential as a therapeutic agent in oncology.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce inflammation markers in animal models of induced colitis, suggesting that it may modulate inflammatory pathways effectively .

Q & A

Basic: What synthetic routes are effective for preparing [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine?

Answer:
The compound is typically synthesized via cyclization of hydrazide intermediates with β-diketones or via nucleophilic substitution on pre-formed pyrazole scaffolds. For example, hydrazides can react with α,β-unsaturated ketones in the presence of POCl₃ at 120°C to form the pyrazole core . Post-cyclization, functionalization (e.g., bromination at the 4-position of the phenyl ring) is achieved using N-bromosuccinimide (NBS) under radical conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Structural confirmation requires IR (C-N stretch at ~1600 cm⁻¹) and ¹H/¹³C NMR (pyrazole protons at δ 6.5–7.5 ppm; aromatic Br-substituted protons at δ 7.2–7.8 ppm) .

Advanced: How can discrepancies in NMR data for pyrazole derivatives be resolved during structural validation?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole NH proton exchange).
  • Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
  • Compare experimental ¹³C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to validate substituent effects.
  • For crystallographic ambiguity, refine structures using SHELXL and cross-validate with Hirshfeld surface analysis to detect intermolecular interactions .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺, exact mass ±5 ppm) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental Analysis: Verify C, H, N content (±0.3% deviation).
  • HPLC: Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
  • X-ray Diffraction: Single-crystal XRD for absolute configuration validation (R-factor < 5%) .

Advanced: How to design a structure-activity relationship (SAR) study for bromophenyl-pyrazole derivatives targeting enzyme inhibition?

Answer:

Analog Synthesis: Introduce substituents at the pyrazole C-5 position (e.g., -CF₃, -NO₂) and vary the bromophenyl para-group (e.g., -CN, -OCH₃).

In Vitro Assays: Test inhibition against target enzymes (e.g., kinase or protease) using fluorescence polarization or calorimetry.

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses and affinity.

Data Analysis: Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with IC₅₀ values. Address outliers via crystallographic validation of protein-ligand interactions .

Basic: What are common impurities in the synthesis of this compound, and how are they removed?

Answer:

  • Unreacted Hydrazides: Detect via TLC (Rf ~0.3 in ethyl acetate) and remove by aqueous extraction (pH adjustment to precipitate impurities).
  • Dimerization Byproducts: Formed during cyclization; purify using size-exclusion chromatography (Sephadex LH-20).
  • Residual Solvents (e.g., DMF): Quantify via GC-MS and eliminate by high-vacuum drying (<0.1 mmHg, 24 h) .

Advanced: How to validate hydrogen-bonding networks in the crystal structure using graph-set analysis?

Answer:

  • Graph-Set Notation: Apply Etter’s rules to categorize motifs (e.g., D for donor, A for acceptor). For example, a C(6) chain indicates a six-membered H-bonded ring.
  • Software Tools: Use Mercury (CCDC) to generate graph sets and compare with Cambridge Structural Database (CSD) entries.
  • Disorder Handling: Refine H-atom positions with SHELXL’s AFIX commands and validate using PLATON’s ADDSYM to check for missed symmetry .

Basic: What conditions optimize hydrochloride salt formation for improved solubility?

Answer:

  • Reaction Setup: Dissolve free base in anhydrous ethanol, add 1.2 eq HCl (gas or conc. HCl) at 0°C.
  • Precipitation: Stir for 1 h, filter, and wash with cold diethyl ether.
  • Characterization: Confirm salt formation via Cl⁻ ion detection (AgNO₃ test) and XRD to identify counterion packing .

Advanced: How to employ SHELXL for refining high-disorder or twinned crystal structures?

Answer:

  • Twinning: Use TWIN/BASF commands in SHELXL to model twin domains (e.g., 180° rotation about [001]).
  • Disorder: Split atoms with PART commands and apply SIMU/SADI restraints to maintain geometry.
  • Validation: Check R₁/wR₂ convergence (<5% difference) and validate with ROTAX (for rotational pseudo-symmetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.